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A comprehensive review of recent studies highlights the significant potential of Paromomycin-
loaded nanopatrticles to enhance the treatment of parasitic diseases like leishmaniasis and
amoebiasis. These advanced drug delivery systems have consistently shown improved
therapeutic outcomes in animal models compared to conventional Paromomycin
administration, primarily by overcoming the drug's poor oral bioavailability and targeting
infected cells.

Recent in vivo validations in murine models have established that encapsulating Paromomycin
within nanopatrticles, such as solid lipid nanoparticles (SLNs) and chitosan-based catrriers,
leads to a marked reduction in parasite burden.[1][2][3][4] This enhanced efficacy is largely
attributed to the nanoparticles' ability to facilitate oral absorption and promote a robust Thl-type
immune response, characterized by increased levels of interferon-gamma (IFN-y) and nitric
oxide, which are crucial for parasite clearance.[2][3][4]

Comparative Efficacy of Paromomycin
Nanoformulations

The development of oral nanoformulations for Paromomycin, an aminoglycoside antibiotic with
otherwise negligible intestinal permeability, represents a significant advancement in anti-
parasitic therapy.[5] Studies have demonstrated that nanoparticle-based delivery systems can
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substantially increase the oral bioavailability of Paromomycin, leading to improved treatment
outcomes in visceral and cutaneous leishmaniasis, as well as amoebiasis.[1][6][7]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39988879/
https://repository.uobaghdad.edu.iq/file/publication/pdf/a14a93c0-4138-4a18-a70b-2672a9a1067c.pdf
https://www.researchgate.net/publication/343126962_Modified_solid_lipid_nanoparticles_encapsulated_with_Amphotericin_B_and_Paromomycin_an_effective_oral_combination_against_experimental_murine_visceral_leishmaniasis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8601155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Nanoparticle . . Key Efficacy
. Animal Model Disease Model T Reference
Formulation Findings
Significant
reduction in
. ) ) footpad swelling
Paromomycin- Leishmania ]
o ) and parasite load
Solid Lipid ) major
) BALB/c Mice compared to [11[2]
Nanoparticles (Cutaneous ]
_ o Paromomycin
(PM-SLN) Leishmaniasis) )
alone. Stimulated
a Thl immune
response.
More effective
than
Paromomycin- Leishmania Paromomycin
Solid Lipid ) tropica alone in inhibiting
) BALB/c Mice ) [31[4]
Nanoparticles (Cutaneous parasite
(PM-SLN) Leishmaniasis) propagation and
promoting a Thl
response.
Synergistic
action of
Paromomycin
) and chitosan
Paromomycin- Entamoeba )
) ] ] nanoparticles
Chitosan Rats histolytica ) [6]
) o resulted in a
Nanoparticles (Amoebiasis) ]
lower parasite
count compared
to individual
treatments.
Significantly
Mannosylated i ) .
) Leishmania reduced lesion
Chitosan _ _
) ) major size and DNA
Nanoparticles BALB/c Mice [8]
(Cutaneous copy number
(PM-MCS-dex- ] o
Leishmaniasis) compared to
NPs)

other treatments.

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://pubmed.ncbi.nlm.nih.gov/39988879/
https://pubmed.ncbi.nlm.nih.gov/27213964/
https://www.researchgate.net/publication/297720983_Solid_lipid_nanoparticle_loaded_with_paromomycin_in_vivo_efficacy_against_Leishmania_tropica_infection_in_BALBc_mice_model
https://pubmed.ncbi.nlm.nih.gov/26960322/
https://repository.uobaghdad.edu.iq/file/publication/pdf/a14a93c0-4138-4a18-a70b-2672a9a1067c.pdf
https://cir.nii.ac.jp/crid/1874242817443070464
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8601155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

HPCD Modified ) ] Significantly
Leishmania )
Dual Drug- ) ) ) reduced liver
Swiss Albino donovani ]
loaded SLNs ) ] parasite burden [7]
o Mice (Visceral
(Amphotericin B ) o compared to
] Leishmaniasis) ] )

& Paromomycin) miltefosine.
Mannosylated Leishmania 3.6-fold reduced
Thiolated PLGA ) donovani parasitic burden

) BALB/c Mice ) [9]
Nanoparticles (Visceral compared to free

(MTC-PLGA-PM)

Leishmaniasis)

Paromomycin.

Mechanism of Action: Induction of a Thl Immune

Response

A recurring observation across multiple studies is the ability of Paromomycin-loaded

nanoparticles to modulate the host immune response towards a protective Th1l phenotype. This

immunomodulatory effect is critical for controlling intracellular parasites like Leishmania. The

nanoparticles appear to enhance the delivery of Paromomycin to macrophages, the primary

host cells for Leishmania, and concurrently stimulate the production of pro-inflammatory

cytokines that activate macrophage parasiticidal activity.
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Figure 1: Signaling pathway for enhanced anti-leishmanial activity.

Experimental Protocols

The in vivo validation of Paromomycin-loaded nanoparticles typically follows a standardized
experimental workflow. Below are the detailed methodologies for key experiments cited in the
reviewed literature.
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Preparation and Characterization of Paromomycin-
Loaded Nanoparticles

Solid Lipid Nanoparticles (SLNs): PM-SLNs are often prepared using a hot homogenization
and ultrasonication method. Lipids such as glyceryl monostearate and tristearin are melted,
and an aqueous solution of Paromomycin sulfate is added under high-speed
homogenization. The resulting pre-emulsion is then sonicated to form the nano-emulsion,
which is subsequently cooled to produce SLNs.

Chitosan Nanoparticles: These are typically prepared using the ionic gelation method, where
a solution of chitosan is mixed with a cross-linking agent like sodium tripolyphosphate,
leading to the spontaneous formation of nanoparticles. Paromomycin is incorporated by
being dissolved in the chitosan solution prior to gelation.

Characterization: Nanoparticle size, polydispersity index, and zeta potential are determined
by dynamic light scattering. The encapsulation efficiency is quantified by separating the free
drug from the nanoparticles (e.g., by centrifugation) and measuring the drug concentration in
the supernatant using a suitable analytical method like HPLC.

In Vivo Efficacy Studies in Murine Models

Animal Models: BALB/c mice are commonly used for establishing Leishmania infections. For
cutaneous leishmaniasis, stationary-phase promastigotes of L. major or L. tropica are
injected into the footpad. For visceral leishmaniasis, amastigotes of L. donovani are injected
intravenously. For amoebiasis studies, rats are orally inoculated with viable E. histolytica
cysts.[6]

Treatment Regimens: Following the establishment of infection, animals are divided into
different treatment groups: untreated control, empty nanoparticles, free Paromomycin, and
Paromomycin-loaded nanoparticles. The formulations are administered orally or via injection
for a specified duration.

Efficacy Assessment:

o Leishmaniasis: Treatment efficacy is evaluated by measuring the progression of footpad
swelling (for cutaneous forms) and by quantifying the parasite burden in the spleen and
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liver (for visceral forms) at the end of the treatment period.[1][3][7] Parasite load is
determined by limiting dilution assay or quantitative real-time PCR.[2][3]

o Amoebiasis: Efficacy is assessed by counting the number of E. histolytica cysts in the
stool of treated and untreated rats.[6]

Immunological Assays

o Cytokine Measurement: Spleen cells from treated and control animals are cultured in the
presence of Leishmania antigen. The levels of IFN-y (indicative of a Thl response) and IL-4
(indicative of a Th2 response) in the culture supernatants are measured by ELISA.[1][2][3]

« Nitric Oxide (NO) Assay: The production of nitric oxide, a key microbicidal agent, by
macrophages is quantified using the Griess reagent in the culture supernatants of spleen
cells.[1][2][3]
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Figure 2: Experimental workflow for in vivo validation.

In conclusion, the in vivo validation of Paromomycin-loaded nanoparticles in animal models
provides compelling evidence for their potential as a next-generation therapy for parasitic
diseases. The ability to enhance oral bioavailability, target infected cells, and modulate the host
Immune response positions these nanoformulations as a promising alternative to conventional
treatments, warranting further investigation and clinical translation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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